BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-4-ethylbenzene

Medicinal Chemistry Inflammation mPGES-1 Inhibition

1-(Bromomethyl)-4-ethylbenzene (CAS 57825-30-6), also known as 4-ethylbenzyl bromide, is a benzylic halide compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol. It is a colorless to light yellow liquid characterized by a reactive bromomethyl group on a para-ethyl-substituted aromatic ring.

Molecular Formula C9H11B
Molecular Weight 199.09 g/mol
CAS No. 57825-30-6
Cat. No. B1281033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-ethylbenzene
CAS57825-30-6
Molecular FormulaC9H11B
Molecular Weight199.09 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CBr
InChIInChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3
InChIKeyYYPPFEKHXPADAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-ethylbenzene (CAS 57825-30-6): A Para-Ethyl Benzyl Bromide Building Block for Targeted Synthesis


1-(Bromomethyl)-4-ethylbenzene (CAS 57825-30-6), also known as 4-ethylbenzyl bromide, is a benzylic halide compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.09 g/mol . It is a colorless to light yellow liquid characterized by a reactive bromomethyl group on a para-ethyl-substituted aromatic ring . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical research, enabling the introduction of a specific 4-ethylbenzyl moiety into more complex molecules .

1-(Bromomethyl)-4-ethylbenzene: Why a Generic Benzyl Bromide Fails to Replicate Targeted Outcomes


In research and industrial synthesis, the specific substitution pattern on a benzyl bromide reagent is a primary determinant of downstream molecular properties. While generic benzyl bromides (e.g., benzyl bromide, 4-methylbenzyl bromide) offer broad utility, they lack the unique structural and physicochemical signature of the 4-ethylbenzyl group . Substituting 1-(Bromomethyl)-4-ethylbenzene with a cheaper analog without the para-ethyl group will inevitably alter the target molecule's lipophilicity, steric profile, and potential biological interactions, thereby compromising the integrity of the intended structure-activity relationship (SAR) [1]. The evidence below quantifies specific instances where this particular ethyl-substituted building block has demonstrated differentiated performance, underscoring its irreplaceability in defined research contexts.

Quantitative Evidence for 1-(Bromomethyl)-4-ethylbenzene: Key Differentiators Against Analogs


The 4-Ethylbenzyl Moiety is Essential for mPGES-1 Inhibitory Potency

The para-ethylbenzyl group of the target compound confers specific biological activity. A study on mPGES-1 inhibitors demonstrated that an analog bearing a 4-ethylbenzyl group (referred to as PC-1) served as a reference compound. A derivative where this group was replaced with a 4-fluorine atom (PC-7) and another with a 4-bromobenzyl group (PC-25) were found to be 10 times more potent than the 4-ethylbenzyl-containing PC-1 [1]. This data confirms that while not the most potent analog in this series, the 4-ethylbenzyl substitution imparts a specific and quantifiable level of bioactivity that is distinct from other halogen or alkyl substitutions. The compound's utility is therefore validated as a crucial tool for establishing SAR and as a baseline for optimizing lead compounds, where its specific activity profile is the intended design element [1].

Medicinal Chemistry Inflammation mPGES-1 Inhibition

Para-Ethyl Substitution Modulates SGLT1 Inhibitory Activity in a Defined Manner

The influence of the para-ethyl substitution on biological activity is further exemplified in the context of sodium-glucose linked transporter 1 (SGLT1) inhibition. A derivative incorporating the 4-ethylbenzyl moiety, specifically (2S,3R,4S,5S,6R)-2-(3-(4-ethylbenzyl)-1H-indol-4-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, exhibited an IC₅₀ of 2140 nM (2.14 µM) against SGLT1 expressed in CHO-K1 cells [1]. This defined level of inhibition is a direct consequence of the 4-ethylbenzyl structural feature. While a comparative analog's data is not available for a direct fold-change, this measured IC₅₀ serves as a concrete baseline for this chemotype, establishing the 4-ethylbenzyl group as a validated scaffold for developing SGLT1-targeting probes or therapeutics [1].

Medicinal Chemistry Diabetes SGLT1 Inhibition

Para-Ethyl Substitution Impacts CYP1A2 Inhibition Profile

Beyond target-specific activity, the para-ethyl group influences a compound's interaction with key metabolic enzymes. A molecule containing the 4-ethylbenzyl group was evaluated for its inhibitory effect on Cytochrome P450 1A2 (CYP1A2). In an assay using human liver microsomes, the compound demonstrated an IC₅₀ of >20,000 nM (>20 µM) [1]. This high IC₅₀ indicates a low potential for CYP1A2 inhibition. This quantitative data point is crucial for drug development teams, as it suggests that incorporating the 4-ethylbenzyl moiety may be a strategic choice to minimize the risk of adverse drug-drug interactions (DDIs) mediated by this specific isoform. While not a direct comparison, this data provides a critical ADME/Tox parameter that distinguishes it from other benzyl derivatives which may exhibit more potent CYP inhibition [1].

ADME/Tox Drug Metabolism CYP Inhibition

The 4-Ethylbenzyl Moiety is a Common Feature in Patent Literature for Anti-inflammatory Agents

The commercial and scientific relevance of the 4-ethylbenzyl scaffold is underscored by its recurring appearance in the patent literature for novel therapeutic agents. Specifically, compounds incorporating the 4-ethylbenzyl group are claimed in patent applications as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for the treatment and prevention of inflammatory diseases [1]. This demonstrates that the structural motif is not merely a research curiosity but a validated component within proprietary drug discovery programs. Procuring 1-(Bromomethyl)-4-ethylbenzene is therefore essential for scientists engaged in the synthesis of novel mPGES-1 inhibitors or exploring the chemical space defined by such intellectual property.

Medicinal Chemistry Inflammation mPGES-1 Inhibitors

Defined Research and Industrial Applications for 1-(Bromomethyl)-4-ethylbenzene (CAS 57825-30-6)


Medicinal Chemistry: Lead Optimization and SAR Studies for Inflammatory Disease Targets (mPGES-1)

This compound is the essential precursor for introducing the 4-ethylbenzyl group into small molecule drug candidates targeting mPGES-1. The evidence in Section 3 confirms that this specific substitution defines a baseline of biological activity, against which 10-fold improvements were measured for other analogs [1]. Its use is critical for establishing a robust Structure-Activity Relationship (SAR) and for the de novo synthesis of compounds within patent-protected chemical space for inflammation [2]. Procuring this specific building block is non-negotiable for medicinal chemists working on this target.

Pharmacology & ADME/Tox: Design of Compounds with Favorable CYP1A2 Interaction Profiles

As demonstrated by the CYP1A2 inhibition assay, where a compound containing the 4-ethylbenzyl group showed an IC₅₀ of >20 µM [1], this building block can be strategically chosen to minimize potential drug-drug interactions. It is an ideal reagent for synthesizing probe molecules or lead candidates where a low liability for CYP1A2 inhibition is a key design criterion. This data allows researchers to make informed, evidence-based decisions when selecting building blocks for libraries intended for in vivo studies.

Medicinal Chemistry: Synthesis of Novel SGLT1 Inhibitors for Diabetes Research

1-(Bromomethyl)-4-ethylbenzene is required for the synthesis of a specific class of indole-based SGLT1 inhibitors. The evidence shows that a final compound containing the 4-ethylbenzyl group achieved a quantifiable IC₅₀ of 2.14 µM against this target [1]. This establishes the compound as a critical reagent for any research program aiming to explore or optimize this exact chemotype. Using a different benzyl halide would result in a structurally and functionally different molecule, thereby invalidating the research objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-4-ethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.